1,4-Diethyl 2,2-difluoro-3-methylbutanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves the esterification of 2,2-difluoro-3-methylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces 2,2-difluoro-3-methylsuccinic acid.
Reduction: Yields 2,2-difluoro-3-methylbutanediol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The fluorine atoms in the compound enhance its stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-difluorosuccinate: Similar structure but lacks the methyl group.
Diethyl 3-methylsuccinate: Similar structure but lacks the fluorine atoms.
Dimethyl 2,2-difluoro-3-methylbutanedioate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, while the methyl group influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
diethyl 2,2-difluoro-3-methylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-4-14-7(12)6(3)9(10,11)8(13)15-5-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODFVRPATPLIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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